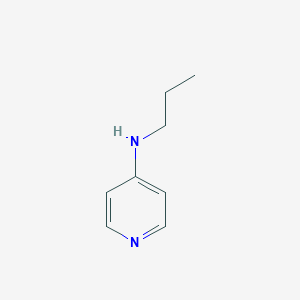
N-propylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-propylpyridin-4-amine, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
N-propylpyridin-4-amine has been investigated for its potential therapeutic properties. The following table summarizes its biological activities and mechanisms of action:
| Activity | Description | Mechanism |
|---|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. | Inhibition of specific signaling pathways. |
| Antimicrobial | Effective against a range of bacterial strains, including resistant varieties. | Disruption of bacterial cell wall synthesis. |
| Anti-inflammatory | Reduces inflammation in animal models of arthritis. | Inhibition of cyclooxygenase enzymes (COX-1 and COX-2). |
Case Study: Anticancer Activity
A study demonstrated that this compound derivatives showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting the compound's potential as a lead for anticancer drug development.
Materials Science
In materials science, this compound is used as a building block for synthesizing novel polymers and materials with enhanced properties.
Table: Properties of Polymers Derived from this compound
| Polymer Type | Properties | Applications |
|---|---|---|
| Conductive Polymers | High electrical conductivity; thermally stable. | Flexible electronics, sensors. |
| Biodegradable Polymers | Biocompatible; environmentally friendly. | Drug delivery systems, packaging. |
Agricultural Applications
This compound has also been explored for its potential use in agriculture as a pesticide or herbicide.
Case Study: Herbicidal Activity
Research indicated that formulations containing this compound exhibited significant herbicidal activity against common weeds such as Amaranthus retroflexus and Chenopodium album, with effective doses ranging from 100 to 300 g/ha. The mode of action involves the inhibition of photosynthesis by disrupting electron transport chains.
Mechanistic Insights
The compound's diverse applications can be attributed to its unique structural features that facilitate interactions with biological targets and materials:
- The pyridine ring enhances solubility and bioavailability.
- The propyl group contributes to lipophilicity, improving membrane penetration.
Eigenschaften
CAS-Nummer |
179339-90-3 |
|---|---|
Molekularformel |
C8H12N2 |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
N-propylpyridin-4-amine |
InChI |
InChI=1S/C8H12N2/c1-2-5-10-8-3-6-9-7-4-8/h3-4,6-7H,2,5H2,1H3,(H,9,10) |
InChI-Schlüssel |
MRXDWLZIBLDFKG-UHFFFAOYSA-N |
SMILES |
CCCNC1=CC=NC=C1 |
Kanonische SMILES |
CCCNC1=CC=NC=C1 |
Synonyme |
1-Propanamine,N-4(1H)-pyridinylidene-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















